N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core with a boronate ester group and dimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group can be introduced through a reaction between a boronic acid or boronic ester and a suitable aryl halide under palladium-catalyzed cross-coupling conditions.
Amidation Reaction: The benzamide core is formed by reacting an appropriate amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism by which N-(3,4-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can participate in various reactions to form more complex structures. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar boronate ester group but lacks the benzamide core.
N-Phenylbenzamide: Similar benzamide core but lacks the boronate ester group.
3,4-Dimethylphenylboronic Acid: Similar dimethylphenyl substituents but lacks the benzamide core.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO3/c1-14-11-12-16(13-15(14)2)23-19(24)17-9-7-8-10-18(17)22-25-20(3,4)21(5,6)26-22/h7-13H,1-6H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNWITWIKBAKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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